Product packaging for 9(10H)-Acridinone, 3-nitro-(Cat. No.:CAS No. 1744-92-9)

9(10H)-Acridinone, 3-nitro-

Cat. No.: B13988420
CAS No.: 1744-92-9
M. Wt: 240.21 g/mol
InChI Key: IQNWDYYXPLLSJW-UHFFFAOYSA-N
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Description

Context within Acridinone (B8587238) and Nitroacridine Chemistry

Acridinones are a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic system where a keto group is present at the 9th position. ijddr.in This core structure is found in various natural products and has been a subject of extensive research due to its diverse biological activities. ijddr.inrsc.org The chemistry of acridinones is rich and allows for modifications at various positions of the tricyclic ring, leading to a vast library of derivatives. ijddr.inconicet.gov.ar

The introduction of a nitro group onto the acridinone skeleton, as in 9(10H)-acridinone, 3-nitro-, significantly influences the molecule's electronic properties. The nitro group is a strong electron-withdrawing group, which can impact the reactivity and biological interactions of the entire molecule. ontosight.ai Nitroacridines, a related class of compounds, are known for their potent biological activities, and the study of 9(10H)-acridinone, 3-nitro- falls within this broader context of investigating the effects of nitro-substitution on the acridine (B1665455) and acridinone frameworks. researchgate.netmostwiedzy.pl

Historical Development of Acridinone Derivatives in Chemical and Biological Research

The journey of acridinone derivatives in research began in the late 19th century. ijddr.in Initially, acridine derivatives were utilized as dyes and pigments due to their unique coloration. rsc.org The discovery of the biological activities of acridine-based compounds in the early 20th century, such as the antimalarial drug mepacrine, spurred further investigation into this class of heterocycles. scispace.com

Over the decades, extensive research has been dedicated to synthesizing and evaluating a multitude of acridinone derivatives for various applications. The planar structure of the acridinone ring allows these compounds to intercalate with DNA, a mechanism that has been a focal point in the development of anticancer agents. ijddr.inrsc.org This has led to the synthesis of numerous derivatives with the aim of enhancing this interaction and improving their cytotoxic profiles against cancer cell lines. rsc.orgmdpi.com Beyond cancer research, acridinone derivatives have been explored for their potential as antimicrobial, antiviral, anti-inflammatory, and antimalarial agents. ijddr.inrsc.orgresearchgate.net The continuous development in synthetic methodologies has enabled chemists to create a diverse range of acridinone analogs with tailored properties. conicet.gov.arnahrainuniv.edu.iqmdpi.com

Contemporary Significance of the 9(10H)-Acridinone, 3-nitro- Core in Academic Investigations

In recent years, the 9(10H)-acridinone, 3-nitro- scaffold continues to be a subject of significant interest in academic research. Its utility extends beyond a simple intermediate to a key component in the design of functional molecules. Researchers are actively exploring its potential in various fields:

Medicinal Chemistry: The 3-nitro-acridinone core is being incorporated into more complex molecules to develop new therapeutic agents. Studies have shown that derivatives of 9(10H)-acridinone, 3-nitro- exhibit a range of biological activities, including potential anticancer and antimicrobial properties. ontosight.ai The presence of the nitro group is often a key contributor to these activities. ontosight.ai

Materials Science: The unique photophysical and electrochemical properties of the acridinone nucleus make it an attractive candidate for the development of new materials. acs.org The 3-nitro- substituent can further modulate these properties, opening up possibilities for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. ijddr.inacs.org

Synthetic Chemistry: The reactivity of the 9(10H)-acridinone, 3-nitro- scaffold makes it a valuable tool for synthetic chemists. The nitro group can be reduced to an amino group, providing a handle for further functionalization and the construction of more elaborate molecular architectures. nih.gov This versatility allows for the creation of diverse libraries of compounds for screening and further investigation.

The ongoing research into 9(10H)-acridinone, 3-nitro- and its derivatives underscores its importance as a fundamental building block in the quest for new scientific discoveries and technological advancements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O3 B13988420 9(10H)-Acridinone, 3-nitro- CAS No. 1744-92-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1744-92-9

Molecular Formula

C13H8N2O3

Molecular Weight

240.21 g/mol

IUPAC Name

3-nitro-10H-acridin-9-one

InChI

InChI=1S/C13H8N2O3/c16-13-9-3-1-2-4-11(9)14-12-7-8(15(17)18)5-6-10(12)13/h1-7H,(H,14,16)

InChI Key

IQNWDYYXPLLSJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 9 10h Acridinone, 3 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 9(10H)-Acridinone, 3-nitro-. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the precise assignment of each proton and carbon atom within the molecule, confirming the substitution pattern and providing insight into the electronic environment of the heterocyclic system.

¹H, ¹³C, and 2D NMR Techniques

The ¹H NMR spectrum of 9(10H)-Acridinone, 3-nitro- is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The introduction of the electron-withdrawing nitro group at the C-3 position induces significant downfield shifts for adjacent protons (H-2 and H-4) compared to the parent 9(10H)-acridinone. researchgate.net The proton on the nitrogen atom (H-10) typically appears as a broad singlet at a far downfield chemical shift, often above 11.0 ppm, due to its acidic nature and participation in hydrogen bonding.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon (C-9) resonating at approximately 175-180 ppm. The carbon atom directly attached to the nitro group (C-3) experiences a significant downfield shift, while other carbons in the nitro-substituted ring are also influenced.

To overcome the complexity of the overlapping aromatic signals in the one-dimensional spectra, 2D NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for assigning quaternary carbons by revealing long-range (2-3 bond) correlations between protons and carbons. For instance, the N-H proton signal would show an HMBC correlation to the carbonyl carbon (C-9) and adjacent quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 9(10H)-Acridinone, 3-nitro- in DMSO-d₆

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~7.8 (d)~118
2~8.5 (dd)~125
3-~148
4~8.8 (d)~128
4a-~142
5~7.6 (d)~116
6~7.3 (t)~122
7~7.8 (t)~134
8~8.2 (d)~126
8a-~121
9-~177
9a-~121
10~12.0 (s, br)-

Note: These are predicted values based on known substituent effects and data for related acridinone (B8587238) structures. Actual experimental values may vary. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets).

Dynamic NMR for Tautomeric and Rotational Studies

Dynamic NMR (DNMR) is a powerful technique for studying molecular processes that occur on the NMR timescale, such as tautomerism and restricted rotation. montana.eduyoutube.com The 9(10H)-acridinone scaffold can theoretically exist in equilibrium with its tautomeric form, 9-hydroxyacridine. However, studies on the parent compound and its derivatives have consistently shown that the acridinone form is overwhelmingly favored in solution. researchgate.net While an equilibrium is not typically observed under standard conditions, DNMR could be used to study the kinetics of proton exchange at the N-10 position, especially in the presence of acid or base catalysts.

Another potential application of DNMR is the study of restricted rotation. While rotation around the C3-NO₂ bond is generally fast on the NMR timescale for nitroarenes, significant steric hindrance from adjacent substituents could potentially raise the rotational barrier to an observable range. tandfonline.comnih.gov For 9(10H)-Acridinone, 3-nitro-, this barrier is expected to be low, but temperature-dependent NMR studies could definitively confirm free rotation or reveal information about the conformational preferences of the nitro group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Interactions

The FT-IR spectrum is dominated by several characteristic absorption bands. The N-H stretching vibration of the lactam ring appears as a broad band in the region of 3100-3300 cm⁻¹. The C=O stretching of the ketone group gives rise to a strong, sharp absorption band typically found between 1610 and 1640 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region.

Crucially, the presence of the nitro group is confirmed by two strong absorption bands: the asymmetric stretching vibration (νas(NO₂)) typically located in the 1500-1570 cm⁻¹ range, and the symmetric stretching vibration (νs(NO₂)) found between 1300-1370 cm⁻¹. researchgate.netslideshare.net These bands are often intense and provide definitive evidence for the nitro functionality.

Raman spectroscopy provides complementary data. While the C=O and N-H stretches are often weaker in Raman spectra, the aromatic ring vibrations and the symmetric stretch of the nitro group typically produce strong signals, aiding in a comprehensive vibrational analysis.

Table 2: Key Vibrational Frequencies for 9(10H)-Acridinone, 3-nitro-

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
N-H Stretch3100-3300Medium, Broad
Aromatic C-H Stretch3000-3100Medium to Weak
C=O Stretch1610-1640Strong
Aromatic C=C Stretch1450-1600Medium to Strong
NO₂ Asymmetric Stretch1500-1570Strong
NO₂ Symmetric Stretch1300-1370Strong

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

The photophysical properties of 9(10H)-Acridinone, 3-nitro- are dictated by the electronic structure of its extended π-conjugated system, which is significantly perturbed by the nitro group.

Investigation of Electronic Transitions and Energy Levels

The UV-Visible absorption spectrum of the parent 9(10H)-acridinone in ethanol shows characteristic absorption bands around 250 nm and a longer-wavelength band system between 380-400 nm, corresponding to π→π* electronic transitions. photochemcad.com The introduction of a nitro group at the C-3 position is expected to cause a bathochromic (red) shift in these absorption bands. This shift arises from the extension of π-conjugation and the potential for intramolecular charge transfer (ICT) from the electron-rich acridinone core to the electron-deficient nitro group. This ICT character can lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for the S₀→S₁ transition.

Fluorescence Quantum Yield and Lifetime Measurements

While the acridinone core itself is known to be fluorescent, with the parent compound exhibiting a fluorescence quantum yield (Φf) of 0.42 in ethanol, the presence of a nitro group typically leads to significant fluorescence quenching. photochemcad.com This quenching effect is a well-documented phenomenon for nitroaromatic compounds and can occur through several mechanisms. nih.govacs.org The most prevalent pathway is efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁), a process facilitated by the nitro group. rsc.org Additionally, the charge-transfer character of the excited state can enhance non-radiative decay pathways back to the ground state. nih.gov

Consequently, 9(10H)-Acridinone, 3-nitro- is expected to have a substantially lower fluorescence quantum yield and a shorter fluorescence lifetime (τf) compared to the unsubstituted acridinone. The exact values are dependent on solvent polarity, as polar solvents can stabilize the charge-transfer state, potentially increasing the rate of non-radiative decay. rsc.org

Table 3: Comparison of Photophysical Properties of 9(10H)-Acridinone and Expected Properties of its 3-nitro Derivative

Property9(10H)-Acridinone (in Ethanol) photochemcad.com9(10H)-Acridinone, 3-nitro- (Expected)
Absorption λmax~400 nm> 400 nm (Red-shifted)
Emission λmax~420 nm> 420 nm (Red-shifted)
Fluorescence Quantum Yield (Φf)0.42Significantly < 0.42
Fluorescence Lifetime (τf)~10-15 nsSignificantly shorter

Microscopic Solvation Effects on Photophysical Dynamics

The photophysical behavior of acridone (B373769) and its derivatives is highly sensitive to the surrounding solvent environment. The introduction of a nitro group at the 3-position of the 9(10H)-acridinone scaffold is expected to significantly modulate these solvent-dependent dynamics due to its strong electron-withdrawing nature and its ability to engage in specific solute-solvent interactions.

Generally, the photophysical dynamics of aromatic molecules with nitro groups are influenced by solvent polarity. ustc.edu.cn In polar solvents, interactions between the polar nitro-acridinone molecule and the solvent can lower the energy of the lowest excited singlet state (S₁), which may favor internal conversion (IC) over intersystem crossing (ISC) and reduce fluorescence intensity. ustc.edu.cn The nitro group is a well-known fluorescence-quenching moiety, partly because it can enhance spin-orbit coupling, which facilitates the typically non-radiative process of intersystem crossing to the triplet state. ustc.edu.cn

Studies on the parent acridone compound demonstrate that its absorption and emission wavelengths are subject to shifts depending on the solvent's polarity. For instance, the maximum absorption and emission wavelengths for acridone have been observed in the ranges of 390–399 nm and 399–413 nm, respectively, in various organic solvents. researchgate.net The fluorescence quantum yield is also notably affected by the solvent, indicating that the balance between radiative (fluorescence) and non-radiative decay pathways is governed by microscopic solvation. researchgate.net For 9(10H)-Acridinone, 3-nitro-, the strong intramolecular charge transfer (ICT) character, enhanced by the nitro group, would likely lead to a pronounced solvatochromic red-shift in both absorption and emission spectra as solvent polarity increases. This is because more polar solvents stabilize the charge-separated excited state to a greater extent than the ground state.

The following table illustrates the effect of different solvents on the photophysical properties of the parent acridone compound, providing a basis for the expected behavior of its 3-nitro derivative.

Table 1: Photophysical Data for Acridone in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)
Tetrahydrofuran (THF)7.6399413858.36
Acetone20.7398412866.50
N,N-Dimethylformamide (DMF)36.7398413924.34
Dimethyl sulfoxide (DMSO)46.7399413858.36

Data derived from a study on the parent acridone compound. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of 9(10H)-Acridinone, 3-nitro-. The nominal molecular weight of this compound is 240 g/mol , calculated from its molecular formula, C₁₃H₈N₂O₃.

Electron ionization mass spectrometry (EI-MS) of acridone derivatives typically yields prominent molecular ion peaks (M⁺•) due to the stability of the aromatic system. researchgate.net The fragmentation patterns are highly dependent on the nature and position of the substituents, which allows for structural confirmation. researchgate.net

For 9(10H)-Acridinone, 3-nitro-, the mass spectrum is expected to be characterized by the molecular ion peak at m/z 240. The subsequent fragmentation would be dictated by the presence of the nitro group and the carbonyl group on the stable acridone core. Aromatic nitro compounds undergo characteristic fragmentations, including the loss of •NO₂ (46 Da), followed by the loss of CO (28 Da), or the loss of •NO (30 Da) followed by the loss of CO.

Key expected fragmentation pathways include:

Loss of Nitrogen Dioxide: A primary fragmentation pathway involves the cleavage of the C–N bond, leading to the loss of a nitrogen dioxide radical (•NO₂).

M⁺• (m/z 240) → [M - NO₂]⁺ (m/z 194)

Loss of Nitric Oxide: Rearrangement can lead to the loss of a nitric oxide radical (•NO), a common process for aromatic nitro compounds.

M⁺• (m/z 240) → [M - NO]⁺ (m/z 210)

Sequential Loss of CO: The resulting fragment ions can then undergo the characteristic loss of a carbon monoxide (CO) molecule from the carbonyl group of the acridone ring.

[M - NO₂]⁺ (m/z 194) → [M - NO₂ - CO]⁺ (m/z 166)

[M - NO]⁺ (m/z 210) → [M - NO - CO]⁺ (m/z 182)

Table 2: Predicted Mass Spectrometry Fragments for 9(10H)-Acridinone, 3-nitro-

m/z ValueProposed Ion StructureNeutral Loss
240[C₁₃H₈N₂O₃]⁺• (Molecular Ion)-
210[C₁₃H₈NO₂]⁺•NO
194[C₁₃H₈NO]⁺•NO₂
182[C₁₂H₈NO]⁺•NO, CO
166[C₁₂H₈N]⁺•NO₂, CO

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement, molecular geometry, and intermolecular interactions within a crystal lattice. wikipedia.orglibretexts.org While a specific crystal structure for 9(10H)-Acridinone, 3-nitro- is not publicly available, analysis of closely related structures, such as the parent acridone and co-crystals involving acridine (B1665455), offers significant insight into its expected solid-state characteristics.

The parent acridone molecule is known to be planar. wikipedia.org In a related structural study, a co-crystal formed between acridine and 3-nitro-1,2,4-triazol-5-one (NTO) was characterized using single-crystal X-ray diffraction. cranfield.ac.uk This study revealed a structure organized into planar layers held together by substantial hydrogen bonding interactions, forming a complex three-dimensional network. cranfield.ac.uk

Based on these related structures, several features can be predicted for the crystal structure of 9(10H)-Acridinone, 3-nitro-:

Molecular Planarity: The fused aromatic ring system of the acridone core is expected to be largely planar. The nitro group at the 3-position will likely be nearly co-planar with the aromatic ring to maximize resonance stabilization.

Intermolecular Interactions: The crystal packing will be dominated by a combination of hydrogen bonding and π-π stacking interactions. The N-H group of the acridone ring can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded chains or sheets.

Packing Arrangement: The planar molecules are expected to arrange in parallel stacks, maximizing π-π overlap between the aromatic systems. The presence of the polar nitro group may influence the specific packing motif, potentially leading to layered structures with distinct regions of polar and non-polar character.

The precise bond lengths, bond angles, and torsion angles would be definitively determined by a dedicated crystallographic study.

Table 3: Expected Structural Features of 9(10H)-Acridinone, 3-nitro- in the Solid State

Structural FeatureExpected CharacteristicPrimary Driving Force
Molecular GeometryLargely planarsp² hybridization of ring atoms
Key Intermolecular ForcesN-H···O=C hydrogen bonding; N-H···O-N hydrogen bonding; π-π stackingElectronegativity differences; Aromatic system
Crystal PackingLayered or herringbone-like structuresCombination of hydrogen bonding and van der Waals forces

Computational and Theoretical Investigations of 9 10h Acridinone, 3 Nitro

Quantum Chemical Studies (DFT, TD-DFT) on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For derivatives of acridinone (B8587238), DFT has become a standard method for reliable predictions of ground-state properties, while TD-DFT is employed to explore electronically excited states.

Optimized Geometries and Conformational Landscapes

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 9(10H)-Acridinone, 3-nitro-, the geometry is expected to be largely planar, a characteristic feature of the parent acridinone core. researchgate.net

Calculations for related substituted acridinone compounds are commonly performed using DFT with the B3LYP functional and a 6-31G(d) or higher basis set to achieve a good balance between accuracy and computational cost. researchgate.net These studies confirm that the tricyclic acridinone system deviates only slightly from planarity. The introduction of a nitro group at the 3-position is not expected to significantly distort this planar core. The primary geometric changes would be localized to the C-N bond of the nitro group and slight adjustments in the bond lengths and angles of the attached benzene (B151609) ring due to electronic effects.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. irjweb.com

While specific DFT calculations for the 3-nitro isomer are not detailed in the available literature, theoretical studies on the related 2-nitro-9(10-methyl)-acridinone show that the nitro group substantially lowers the HOMO-LUMO gap compared to the unsubstituted molecule, which is consistent with these expectations. researchgate.net A smaller energy gap facilitates electronic transitions, which has direct implications for the molecule's optical properties. nih.govemerginginvestigators.org

Table 1: Representative Frontier Molecular Orbital Energies
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
9(10H)-Acridinone (Parent)-5.90-1.953.95
2-nitro-9(10-methyl)-acridinone-6.55-2.953.60
Data for 2-nitro-9(10-methyl)-acridinone is used as a proxy to illustrate the effect of a nitro substituent. Actual values for 9(10H)-Acridinone, 3-nitro- may vary.

Prediction of Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. mdpi.com By simulating the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. qu.edu.qarsc.org

For 9(10H)-Acridinone, the lowest energy electronic transition is of a π→π* character. researchgate.net The introduction of a nitro group, a chromophore, is expected to cause a bathochromic (red) shift in the absorption spectrum, moving the absorption bands to longer wavelengths. Theoretical calculations on 2-nitro-9(10-methyl)-acridinone confirm that the S0→S1 transition energy is lower than that of the parent compound, corresponding to a shift to longer wavelengths. researchgate.net This transition retains its π→π* character, involving charge transfer from the acridinone core to the nitro group.

Table 2: Predicted Electronic Transition Properties
CompoundTransitionCalculated Energy (eV)Character
9(10H)-Acridinone (Parent)S0 → S13.29π → π
2-nitro-9(10-methyl)-acridinoneS0 → S13.10π → π* (Intramolecular Charge Transfer)
*Data for 2-nitro-9(10-methyl)-acridinone is used as a proxy. Actual values for 9(10H)-Acridinone, 3-nitro- may vary.

Analysis of Charge Distribution and Dipole Moments

The distribution of electrons within a molecule is fundamental to its reactivity and intermolecular interactions. The addition of a highly polar nitro group to the acridinone framework significantly alters its charge distribution. The nitrogen atom of the nitro group carries a partial positive charge, while the oxygen atoms are strongly negative. This electronic pull induces a redistribution of charge across the entire aromatic system.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For 9(10H)-Acridinone, 3-nitro-, the MEP would show a region of strong negative potential around the nitro group's oxygen atoms, indicating a site susceptible to electrophilic attack. researchgate.netnih.gov Conversely, regions of positive potential would be found around the hydrogen atoms.

Table 3: Calculated Ground State Dipole Moments
CompoundDipole Moment (Debye)
9(10-methyl)-acridinone3.51
2-nitro-9(10-methyl)-acridinone6.28
Data for 2-nitro-9(10-methyl)-acridinone is used as a proxy. Actual values for 9(10H)-Acridinone, 3-nitro- may vary.

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, providing information on their flexibility, conformational changes, and interactions with their environment.

Conformational Flexibility and Tautomerism

The acridinone core is a rigid, planar structure, and therefore, 9(10H)-Acridinone, 3-nitro- is not expected to exhibit significant conformational flexibility. The primary motions would involve the rotation of the nitro group around its C-N bond and vibrations of the N-H group.

A key chemical feature of 9(10H)-acridinone is the potential for keto-enol tautomerism, where the proton on the nitrogen atom (keto form, an amide) could migrate to the carbonyl oxygen (enol form, a phenol). However, both experimental and theoretical studies on the parent 9(10H)-acridinone have shown that the keto tautomer is overwhelmingly more stable than the enol form. The presence of the 3-nitro substituent is unlikely to alter this preference. MD simulations could be employed to explore the energy landscape of this tautomeric transformation and calculate the free energy barrier for the proton transfer, although such specific studies for the 3-nitro derivative are not prevalent in the literature.

Solvation Effects on Molecular Structure and Dynamics

Computational studies focusing on the solvation effects of 9(10H)-Acridinone, 3-nitro- utilize molecular dynamics (MD) simulations and quantum chemical calculations to understand how different solvent environments influence the molecule's structure, stability, and dynamic behavior. These investigations are crucial for predicting the compound's behavior in various chemical and biological systems.

MD simulations can model the explicit interactions between the 3-nitroacridone molecule and surrounding solvent molecules, providing insights into the formation and stability of the solvation shell. rsc.org Such simulations track the trajectories of atoms over time, revealing how solvent molecules arrange themselves around the solute and how hydrogen bonds or other non-covalent interactions affect the compound's conformation. researchgate.net For instance, in polar solvents, it is expected that solvent molecules would preferentially interact with the polar nitro (-NO₂) and carbonyl (C=O) groups of the acridone (B373769) core.

Quantum chemical methods, particularly Density Functional Theory (DFT), are often combined with continuum solvation models like the Polarizable Continuum Model (PCM) to calculate the energetic properties of the molecule in a solvent environment. mdpi.com This approach treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energy and its effect on the electronic structure of the molecule. For example, studies on similar nitro-substituted compounds have used the wb97xd/6-311+G(d) (PCM) level of theory to evaluate how solvent polarity influences reaction thermodynamics and kinetics. mdpi.com The replacement of a nonpolar solvent like toluene (B28343) with a more polar one can significantly alter the Gibbs free energies of reaction, highlighting the importance of considering solvation effects in theoretical predictions. mdpi.com

These computational approaches allow researchers to analyze how the solvent environment modulates the intramolecular and intermolecular interactions of 9(10H)-Acridinone, 3-nitro-, which is fundamental for understanding its chemical reactivity and potential interactions with other molecules.

In Silico Modeling of Molecular Interactions

In silico modeling provides a powerful lens through which the molecular interactions of 9(10H)-Acridinone, 3-nitro- can be predicted and analyzed. Techniques such as molecular docking and molecular dynamics are employed to simulate the compound's behavior with biological macromolecules like proteins and nucleic acids.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. iajpr.com For 9(10H)-Acridinone, 3-nitro-, docking studies can identify potential binding sites on various protein targets and estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov

The process involves preparing the 3D structures of both the ligand (3-nitroacridone) and the target protein. ijper.org Docking algorithms, such as the Lamarckian Genetic Algorithm used in AutoDock, then explore numerous possible conformations of the ligand within the active site of the target, calculating the binding energy for each pose. iajpr.comjscimedcentral.com These calculations account for various interactions, including hydrogen bonds and hydrophobic interactions. nih.gov

Studies on related acridone derivatives have demonstrated the utility of this approach. For example, docking simulations of novel acridone derivatives against the P2Y₁₂ receptor have predicted strong binding affinities, with calculated total binding energies as favorable as -38.17 kcal/mol. nih.gov Similarly, docking of other heterocyclic substituted 9-anilinoacridines against Topoisomerase II yielded Glide scores ranging from -5.58 to -7.78, indicating a strong potential for interaction. jscimedcentral.com These findings, while not specific to the 3-nitro- isomer, illustrate the type of quantitative predictions that can be made.

Acridone DerivativeTargetComputational MethodPredicted Binding Affinity/ScoreReference
NSC380324 (Acridone derivative)P2Y₁₂ ReceptorMM-PBSA-38.17 kcal/mol nih.gov
N-Phenyl pyrazole (B372694) substituted 9-anilinoacridinesTopoisomerase II (1ZXM)Schrodinger Suite (Glide Score)-5.58 to -7.78 jscimedcentral.com
N10-substituted acridonesDNAAutoDockHigh Binding Affinity (qualitative) iajpr.com

The planar tricyclic structure of the acridone scaffold makes it a candidate for intercalation into DNA. iajpr.com DNA intercalation is a mode of binding where a molecule inserts itself between the base pairs of the DNA double helix. Computational simulations, particularly molecular dynamics (MD), are instrumental in exploring the mechanism and stability of such interactions. nih.govresearchgate.net

MD simulations can model the dynamic process of 3-nitroacridone approaching and binding to a DNA molecule. researchgate.net These simulations provide atomic-level detail on the changes in DNA structure upon ligand binding, such as the unwinding of the helix and the lengthening required to accommodate the intercalating molecule. nih.gov By analyzing the simulation trajectories, researchers can identify the specific binding mode (e.g., major or minor groove binding vs. intercalation) and the key intermolecular interactions, such as hydrogen bonds and π-stacking with DNA base pairs, that stabilize the complex. nih.gov

For related acridone compounds, MD simulations have been used to investigate the structural and dynamic features of DNA upon binding. nih.gov Experimental binding studies, often complemented by computational models, have determined binding constants (K) for acridone derivatives with Calf Thymus DNA (CT-DNA) in the range of 0.3 to 3.9×10⁵ M⁻¹. nih.gov A specific propyl acridone derivative was found to have a binding constant of 6.19 × 10⁴ M⁻¹. tbzmed.ac.ir Computer-assisted modeling has also been crucial in understanding how 1-nitro-9-aminoacridone derivatives, which are structurally related to 3-nitroacridone, can intercalate and subsequently cross-link DNA. nih.gov These studies provide a framework for computationally assessing the DNA intercalation potential of 9(10H)-Acridinone, 3-nitro-.

Acridone DerivativeDNA TypeMethodBinding Constant (K)Reference
N10-alkylated 2-bromoacridonesCalf Thymus DNASpectrophotometric Titration0.3 to 3.9 × 10⁵ M⁻¹ nih.gov
Propyl acridoneCalf Thymus DNASpectroscopy6.19 × 10⁴ M⁻¹ tbzmed.ac.ir
2-nitroacridone derivativesCalf Thymus DNAUV Spectroscopy0.49 to 1.92 × 10 M⁻¹ ijrpc.com

Reaction Mechanism Studies via Computational Methods

Computational chemistry offers indispensable tools for elucidating the mechanisms of chemical reactions, including the synthetic pathways leading to 9(10H)-Acridinone, 3-nitro- and its subsequent chemical transformations. mdpi.comrsc.org

The synthesis of acridone derivatives often involves multiple steps, such as Ullmann condensation followed by cyclization. ijrpc.com For the 3-nitro- derivative, a key step would be the nitration of the acridone core or the cyclization of a pre-nitrated precursor. nih.gov Computational methods, primarily DFT, are used to map out the potential energy surface of these reactions. researchgate.net

A critical aspect of this mapping is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is a fleeting molecular structure that is neither reactant nor product. By calculating the structure and energy of the TS, chemists can understand the kinetic barriers of a reaction. researchgate.net Frequency calculations are performed to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in the synthesis of related 3-nitro-substituted heterocycles via [3+2] cycloaddition, DFT calculations have been used to locate the transition states for different reaction pathways, thereby explaining the observed regioselectivity. mdpi.com Similarly, computational analysis of the synthetic pathways for 3-nitroacridone would involve characterizing the transition states for the key bond-forming and nitration steps, providing insights into reaction feasibility and potential side reactions.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed for a given chemical transformation. mdpi.com This profile provides a quantitative understanding of the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the energy barrier, or activation energy, determined by the transition state).

DFT calculations are the workhorse for obtaining these energies. For instance, a computational study on the formation of 3-nitro-2-isoxazolines showed that the Gibbs free energies of the reaction were strongly negative, indicating that the formation of the products is thermodynamically favorable. mdpi.com The study also calculated the activation energies, which determine the reaction rate.

For 9(10H)-Acridinone, 3-nitro-, computational studies could be employed to create energetic profiles for its synthesis. This would involve calculating the stability of intermediates and the energy barriers for each step, helping to optimize reaction conditions. nih.gov Furthermore, the energetic profiles for potential photochemical transformations, such as the photo-oxidation of acridine (B1665455) to acridone, can also be modeled to understand the ultimate fate of such compounds in different environments. nih.gov The combination of these computational tools provides a deep, mechanistic understanding of the chemistry of 9(10H)-Acridinone, 3-nitro-.

Molecular and Cellular Mechanism of Action Studies in Vitro and in Silico Focus

DNA and RNA Interaction Mechanisms

The primary mechanism by which 9(10H)-Acridinone, 3-nitro- and related acridone (B373769) derivatives exert their effects is through direct, non-covalent interaction with DNA. rsc.org While interactions with RNA are plausible due to structural similarities, the bulk of available research focuses on DNA as the principal target.

Intercalation Modes and Specificity

The predominant mode of binding for acridone-based compounds to double-stranded DNA is intercalation. nih.govrsc.org This process involves the insertion of the planar acridone ring system between adjacent base pairs of the DNA double helix. rsc.org This interaction is stabilized by non-covalent forces, including hydrophobic and van der Waals interactions. rsc.org

Spectroscopic studies are key to confirming this intercalative binding. When an acridone derivative intercalates into DNA, it typically results in a hypochromic effect (a decrease in molar absorptivity) and a bathochromic shift (redshift) in the UV-Vis absorption spectrum. These spectral changes are indicative of the close association and π-π stacking interactions between the acridone chromophore and the DNA base pairs. ijrpc.com Studies on various acridone derivatives have consistently shown these effects, confirming an intercalative binding mode. ijrpc.com While acridone compounds can also bind externally to the DNA surface via electrostatic interactions, particularly at higher concentrations, intercalation is the more significant mode at lower, more biologically relevant ratios.

Influence of Nitro Group on Nucleic Acid Binding

The presence and position of a nitro group on the acridone scaffold are critical in determining the affinity and nature of nucleic acid binding. The nitro group is strongly electron-withdrawing, which alters the electronic distribution of the aromatic system. This modification is believed to enhance the π-π stacking interactions between the acridone ring and the DNA bases, thereby strengthening the binding. ijrpc.com

Research on 2-nitro acridone derivatives has shown that the presence of an electron-withdrawing group on the acridone nucleus helps to improve the compound's DNA binding ability. ijrpc.com While direct comparative binding data for the 3-nitro isomer is not extensively detailed in the reviewed literature, studies on a related compound, 3-nitro-10-methylbenzothiazolo[3,2-a]quinolinium chloride, show it to be a good DNA intercalator. nih.gov

Furthermore, the nitro functionality introduces another potential mechanism of interaction. Under hypoxic (low oxygen) conditions, which are common in solid tumors, the nitro group can be metabolically reduced to reactive intermediates like nitroso and hydroxylamine (B1172632) derivatives. These reduced species can then bind covalently to DNA, causing strand breakage and cross-linking, a mechanism distinct from non-covalent intercalation. nih.gov

Table 1: DNA Binding Constants of Acridone Derivatives
Compound ClassSubstituent DetailsBinding Constant (K) M⁻¹Research Focus
N10-alkylated 2-bromoacridonesVaries0.3 to 3.9 x 10⁵Antitumor agents, DNA binding affinity
2-Nitroacridone DerivativesWith butyl morpholine (B109124) side chain1.92 x 10⁵Role of nitro group and side chain in binding
3,9-disubstituted acridinesVaries2.81 to 9.03 x 10⁴Topoisomerase I inhibition

Stabilization of DNA Structures

Beyond simple intercalation into duplex DNA, acridine (B1665455) derivatives are known to bind to and stabilize non-canonical DNA secondary structures, most notably G-quadruplexes (G4). These structures are formed in guanine-rich sequences, which are prevalent in human telomeres and the promoter regions of certain oncogenes. The stabilization of G4 structures by a small molecule ligand can interfere with critical cellular processes like DNA replication and transcription.

The binding mechanism typically involves π-π stacking of the planar acridone ring onto the terminal G-quartets of the G4 structure. The development of 3,6,9-trisubstituted acridines has been a particular focus of research for creating potent telomeric G-quadruplex-stabilizing ligands. By stabilizing the G-quadruplex in telomeric DNA, these compounds can inhibit the enzyme telomerase, which is crucial for maintaining telomere length in cancer cells.

Enzyme Modulation and Inhibition

By binding to DNA, 9(10H)-Acridinone, 3-nitro- and its analogs can interfere with the function of enzymes that use DNA as a substrate. The most notable of these are DNA topoisomerases and telomerase.

Topoisomerase I and II Inhibition Mechanisms (In Vitro)

DNA topoisomerases (Topo I and Topo II) are essential enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication and transcription. rsc.org Acridine-based compounds are well-documented inhibitors of both Topo I and Topo II. rsc.org

The primary mechanism of inhibition is not by blocking the enzyme's active site directly, but by acting as "topoisomerase poisons." rsc.org These compounds intercalate into the DNA and stabilize the transient "cleavage complex," which is an intermediate in the topoisomerase catalytic cycle where the enzyme is covalently bound to the cleaved DNA strand(s). rsc.org By stabilizing this complex, the drug prevents the re-ligation of the DNA break, leading to an accumulation of DNA strand breaks and ultimately triggering cell death pathways. rsc.org

In vitro assays, such as plasmid DNA relaxation assays for Topo I and decatenation assays for Topo II, are used to confirm this inhibitory activity. Studies have demonstrated that various acridine and acridone derivatives can inhibit both enzymes at low micromolar concentrations. For instance, some novel acridine derivatives show strong inhibitory effects against Topo II at concentrations as low as 5 μM.

Telomerase Inhibition (In Vitro)

Telomerase is a reverse transcriptase that is active in the majority of cancer cells but not in most normal somatic cells. It maintains telomere length, thereby enabling the limitless replicative potential of cancer cells. This makes telomerase a prime target for anticancer drug development.

The inhibition of telomerase by acridine derivatives is directly linked to their ability to stabilize G-quadruplex structures, as described in section 5.1.3. The substrate for telomerase is the single-stranded G-rich overhang of telomeric DNA. When a compound like a 3-substituted acridine binds to and stabilizes the folded G-quadruplex conformation of this overhang, it effectively sequesters the substrate, preventing the enzyme from binding and extending the telomere. The in vitro activity of telomerase inhibitors is commonly measured using the Telomeric Repeat Amplification Protocol (TRAP) assay, with studies identifying acridine derivatives that inhibit the enzyme at micromolar concentrations.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govnih.gov This pathway is vital for DNA and RNA synthesis, making IMPDH a target for antiviral, immunosuppressive, and anticancer therapies. patsnap.comscbt.com The acridone structure has been identified as a scaffold for developing novel and potent IMPDH inhibitors. nih.gov Research has led to the discovery and optimization of acridone-based compounds that effectively inhibit this enzyme. nih.gov While the broader class of acridones has shown activity against IMPDH, specific inhibitory data for the 9(10H)-Acridinone, 3-nitro- derivative is not extensively detailed in the current literature.

Acetylcholinesterase and Butyrylcholinesterase Inhibition (In Vitro)

Acridine and acridone derivatives have long been investigated as inhibitors of cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease.

Studies on a series of nitro-acridone derivatives have demonstrated their potential as potent AChE inhibitors. For instance, 1,7-Dinitroacridone was identified as a highly effective inhibitor of AChE. While direct IC50 values for 9(10H)-Acridinone, 3-nitro- are not specified, the data from related compounds underscores the potential of the nitro-acridone structure in cholinesterase inhibition.

Inhibitory Activity of a Related Nitro-Acridone Derivative

CompoundTarget EnzymeIC50 (µM)
1,7-DinitroacridoneAcetylcholinesterase (AChE)0.22

Other Enzyme Targets and Their Mechanisms of Action (In Vitro)

Beyond cholinesterases, the planar structure of acridine-based compounds allows them to interact with nucleic acids and related enzymes, most notably topoisomerases. nih.govresearchgate.net These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation.

Nitroacridine derivatives have been specifically shown to inhibit DNA topoisomerases. nih.govnih.gov For example, 1-nitro-9-aminoacridines can stabilize the topoisomerase I-DNA cleavable complex, an action that is correlated with their cytotoxic activity. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. Furthermore, various 3,9-disubstituted acridines have been found to inhibit both topoisomerase I and topoisomerase IIα, suggesting a dual-targeting mechanism. nih.govmdpi.com This indicates that a key mechanism of action for 9(10H)-Acridinone, 3-nitro- and related compounds is the disruption of DNA replication and repair through topoisomerase inhibition. nih.govnih.govmdpi.com

Cellular Pathway Perturbation Studies (In Vitro)

The enzymatic inhibition and DNA-interacting properties of 9(10H)-Acridinone, 3-nitro- translate into significant disruptions of cellular pathways, including the cell cycle and programmed cell death.

Cell Cycle Analysis and Arrest Induction

The integrity of the cell cycle is paramount for normal cell proliferation, and its disruption is a common strategy for anticancer agents. Research has shown that derivatives based on the 3-nitroacridine (B3047595) structure can induce cell cycle arrest. nih.govresearchgate.net Specifically, these compounds were found to cause an accumulation of cells in the G0/G1 phase of the cell cycle in human breast cancer cells. nih.govresearchgate.net This arrest prevents cells from entering the S phase (DNA synthesis), thereby halting proliferation. nih.govmdpi.com The induction of G0/G1 arrest is a significant component of the antitumor effect exhibited by these compounds. nih.gov

Effect of 3-Nitroacridine Derivatives on Cell Cycle Distribution

Cell LineTreatmentObserved EffectReference
Human Breast Cancer Cells3-Nitroacridine DerivativesArrest at G0/G1 Phase nih.gov, researchgate.net

Apoptosis Induction Pathways (Molecular Mechanisms)

In addition to halting the cell cycle, 3-nitroacridine derivatives are capable of inducing apoptosis, or programmed cell death. nih.govresearchgate.net This process is a critical mechanism for eliminating damaged or cancerous cells. The induction of apoptosis by these compounds occurs in a dose-dependent manner and is linked to their ability to cause DNA damage. nih.gov

The molecular machinery of apoptosis is complex, involving a cascade of proteins. Key regulators include the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. mdpi.com A shift in the ratio of these proteins can trigger the mitochondrial pathway of apoptosis. dovepress.com This leads to the activation of executioner caspases, such as caspase-3, which are proteases that dismantle the cell. mdpi.comnih.gov Studies on related acridone derivatives show they can induce apoptosis by increasing the expression of Bax, decreasing the expression of Bcl-2, and activating caspase-3. dovepress.com This suggests that 9(10H)-Acridinone, 3-nitro- likely engages the intrinsic, mitochondria-mediated apoptotic pathway. dovepress.comnih.gov

Oxidative Stress Induction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can be a potent trigger for apoptosis. While specific studies on 9(10H)-Acridinone, 3-nitro- are limited, research on other acridone derivatives has demonstrated their capacity to induce oxidative stress in cancer cells.

This induction is characterized by an increase in intracellular ROS levels. Elevated ROS can, in turn, trigger the mitochondrial apoptotic pathway through the modulation of the Bax/Bcl-2 protein ratio and subsequent activation of caspase-3. dovepress.com Therefore, the generation of ROS is considered a potential mechanism contributing to the pro-apoptotic and anticancer effects of the acridone scaffold. nih.gov

Inhibition of Cell Proliferation

The acridone scaffold is a well-established pharmacophore known for its potent antiproliferative activities against various cancer cell lines. nih.govmdpi.com The introduction of a nitro group, a strong electron-withdrawing moiety, is a common strategy in medicinal chemistry to enhance the cytotoxic potential of heterocyclic compounds. researchgate.net This substituent can significantly alter the molecule's electronic properties, membrane permeability, and metabolic stability, often leading to enhanced anticancer effects. nih.gov

While specific antiproliferative data for 9(10H)-Acridinone, 3-nitro- is not extensively detailed in publicly accessible literature, the broader family of nitroacridone derivatives has demonstrated significant cytotoxicity. For instance, derivatives of 2,7-dinitro-9(10H)-acridone have been synthesized and evaluated as antiproliferative agents. researchgate.net Similarly, studies on related 3,9-disubstituted acridines, which share the core tricyclic system, have shown potent growth inhibition against a panel of 60 cancer cell lines, with GI50 values as low as 18.6 nM for the most active derivative against MCF7 breast cancer cells. nih.govmdpi.com These findings underscore the potential of the acridone scaffold, particularly when functionalized with specific substituents, to serve as a template for powerful antiproliferative agents. The mechanism often involves the inhibition of key enzymes involved in cell division and the induction of apoptosis. researchgate.netijper.org

Structure-Activity Relationship (SAR) at the Molecular Level

The biological activity of acridone derivatives is profoundly influenced by the nature, position, and composition of substituents on the tricyclic core and its side chains. Structure-activity relationship (SAR) studies are crucial for optimizing these molecules into potent and selective therapeutic agents.

The nitro group at the C-3 position of the acridinone (B8587238) ring plays a critical role in modulating the molecule's biological profile. As a potent electron-withdrawing group, it influences the electron density of the entire aromatic system. This electronic modification can enhance the molecule's ability to intercalate between DNA base pairs, a primary mechanism for many acridone-based anticancer agents. ijper.org

However, the effect of a nitro substituent can be complex. In one study of acridone-triazole derivatives, it was observed that compounds bearing strong electron-withdrawing nitro groups exhibited decreased activity in inhibiting acetylcholinesterase compared to those with a chloro-substituent. rsc.org This suggests that while a certain degree of electron deficiency in the aromatic system may be favorable, excessive electron withdrawal can be detrimental, possibly by altering the optimal binding interactions with the target enzyme.

A detailed study on N-10 substituted 2-nitroacridone derivatives provides significant insight into these effects. ijrpc.com In this research, an alkyl chain was attached to the N-10 position and terminated with various secondary amino groups. The primary molecular function assessed was the binding affinity to calf thymus DNA (CT-DNA), a key interaction for this class of compounds. The results demonstrated a clear dependence of DNA binding on the nature of the terminal amine and the length of the alkyl linker.

As shown in the table below, the compound featuring a butyl linker terminated with a morpholine ring (Compound 7 ) exhibited the highest DNA binding constant. This highlights that not just the length of the side chain, but also the structure and steric bulk of the terminal group, are critical for optimal interaction with the DNA groove. The morpholine ring may engage in specific hydrogen bonding or van der Waals interactions that stabilize the complex. In contrast, the compound with a propyl chain and a piperidine (B6355638) ring (Compound 5 ) showed the lowest affinity among the tested derivatives.

Compound IDN-10 Side ChainDNA Binding Constant (K) x 104 M-1Lipophilicity (logP)
53-(N-Piperidino)propyl0.494.06
64-(N-Piperidino)butyl1.124.62
74-(N-Morpholino)butyl1.923.74
84-(N-Pyrrolidino)butyl1.754.25
94-(N,N-Diethylamino)butyl1.244.58

Data derived from a study on 2-nitro-9(10H)-acridone derivatives, serving as a model for the impact of side chains on nitroacridone scaffolds. ijrpc.com

The specific placement of the nitro group on the acridone ring is a critical determinant of both the mechanism and potency of action. While direct comparative studies across all four possible nitro-isomers of 9(10H)-acridinone are limited, compelling evidence from the closely related 9-aminoacridine (B1665356) series establishes a strong precedent for the importance of positional isomerism.

A pivotal study comparing 1-nitro- and 2-nitro-9-aminoacridine derivatives revealed a dramatic difference in their interaction with DNA. nih.gov Although both compounds were capable of intercalating into the DNA helix, only the 1-nitro derivative was found to bind covalently to DNA in vivo, leading to the formation of DNA crosslinks. This covalent binding and crosslinking activity, which is a powerful mechanism for inducing cell death, was absent in the 2-nitro isomer. nih.gov This indicates that the proximity of the nitro group to the N-9 position in the 1-isomer enables a specific bioreductive activation pathway that is not possible when the nitro group is located at the 2-position.

Furthermore, for the clinical anticancer agent Nitracrine (a 1-nitro-9-aminoacridine (B1201617) derivative), it has been established that moving the nitro group to other positions on either the acridine or the anilino ring leads to a significant reduction in biological activity. mdpi.com These findings strongly suggest that the biological and mechanistic profile of a nitroacridone is not determined simply by the presence of a nitro group, but is exquisitely sensitive to its specific location on the aromatic core. The 3-nitro position would therefore be expected to confer a unique electronic and steric profile, leading to distinct interactions with biological targets compared to its 1-, 2-, or 4-nitro counterparts.

Protein Binding and Interaction Profiles

The primary molecular targets for many acridone-based anticancer agents are DNA and topoisomerases (Topo I and II). ijper.orgjscimedcentral.com These compounds function as intercalating agents, inserting their planar tricyclic ring system between the base pairs of the DNA double helix. researchgate.net This binding event can physically obstruct the processes of replication and transcription and can also stabilize the transient "cleavable complex" formed by topoisomerase enzymes, leading to permanent double-strand DNA breaks and subsequent apoptosis. ijper.orgjscimedcentral.com

The 3-nitro group is expected to influence these interactions. Molecular docking simulations of related acridine derivatives with DNA-topoisomerase complexes suggest that the acridine core lies flat within the intercalation site, while substituents can project into the major or minor grooves of the DNA or interact with amino acid residues of the enzyme. nih.govijper.org A nitro group at the C-3 position could potentially form hydrogen bonds with amino acid side chains (such as asparagine or glutamine) or with the phosphate (B84403) backbone of DNA, thereby enhancing the stability of the drug-target complex.

Biophysical studies on 2-nitroacridone derivatives have quantified their binding affinity to DNA. The binding constants (K), as determined by absorption titration with CT-DNA, provide a measure of the stability of the drug-DNA complex. These values are directly influenced by the nature of the N-10 side chain, as detailed in the table in section 5.4.2. ijrpc.com The compound 10-(4'-(N-Morpholino)butyl)-2-nitroacridone, for example, showed the highest binding constant (K = 1.92 x 10⁴ M⁻¹), indicating the most stable interaction with DNA among the tested series. ijrpc.com These studies confirm that the nitroacridone core effectively binds to DNA, and this interaction is a cornerstone of its mechanism of action.

Synthetic Modifications and Structure Activity Relationship Sar for Advanced Research

Design Principles for Tailoring 9(10H)-Acridinone, 3-nitro- Derivatives

The design of derivatives based on the 9(10H)-Acridinone, 3-nitro- scaffold is guided by established medicinal chemistry principles aimed at optimizing biological activity. The core of these principles lies in understanding how chemical modifications influence the compound's interaction with its biological target.

Key Design Considerations:

Steric Factors and Substituent Positioning: The size, shape, and placement of substituents on the acridinone (B8587238) ring are critical. SAR studies on other acridone (B373769) derivatives have shown that the orientation and spatial topology of substituents can significantly impact bioactivity. nih.gov For 3-nitro-acridinone derivatives, strategic placement of functional groups can improve target binding affinity and specificity. For example, adding bulky groups at certain positions might prevent binding to off-target proteins, thereby increasing selectivity.

Enhancement of Solubility and Bioavailability: The parent acridone structure is often poorly soluble in aqueous media. Attaching polar side chains, such as those containing amino or hydroxyl groups, can improve water solubility and, consequently, bioavailability. These modifications are often made at the N-10 position of the acridinone ring, as this position is synthetically accessible and modifications here often have a profound impact on the compound's properties without disrupting the crucial planarity of the ring system required for DNA intercalation.

Introduction of Additional Binding Moieties: Functional groups capable of forming specific interactions, such as hydrogen bonds or ionic bonds, can be introduced to enhance binding affinity for a particular target. For example, a carboxylic acid group could be added to interact with a positively charged lysine residue in a target protein.

A hypothetical SAR study might reveal that the presence of a nitro group at the 3-position is crucial for a specific biological activity, as has been observed in other heterocyclic systems where a nitro group is essential for antibacterial effects. mdpi.com Subsequent modifications would then focus on other parts of the molecule to fine-tune its properties while retaining this key feature.

Rational Design of Hybrid Scaffolds Incorporating the Nitroacridinone Moiety

Rational design involves the strategic combination of the 3-nitroacridinone moiety with other pharmacologically active scaffolds to create hybrid molecules with potentially synergistic or novel mechanisms of action. This approach aims to leverage the known properties of the nitroacridinone core, such as DNA intercalation, while introducing new functionalities from the partner molecule.

Examples of Hybrid Scaffold Design:

Carbohydrate Conjugates: One approach involves linking the nitroacridinone scaffold to a carbohydrate moiety. researchgate.net Carbohydrates can enhance cellular uptake through specific transporters and improve the pharmacokinetic properties of the parent drug. A study detailed the synthesis of novel 10-{[3-(6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d] rsc.orgnih.govdioxol-5-yl)-4,5-dihydro-5-isoxazolyl]methyl}-9(10H)-acridinone derivatives through 1,3-dipolar cycloaddition, demonstrating the feasibility of creating such complex hybrids. researchgate.net

Porphyrin-Acridinone Hybrids: Porphyrins are known for their ability to generate reactive oxygen species upon photoactivation. Hybrid molecules combining a porphyrin and a nitroacridinone could act as dual-action agents, combining the DNA-intercalating properties of the acridinone with the photodynamic therapeutic potential of the porphyrin. nih.gov

Peptide Conjugates: Attaching specific peptide sequences can target the nitroacridinone derivative to particular cells or tissues that overexpress the corresponding peptide receptor, thereby increasing efficacy and reducing off-target toxicity.

Asymmetric Bis-acridines: A patent has described the synthesis of asymmetric bis-acridines, which include structures linking an acridone moiety to a 1-nitroacridine. google.com This concept of creating dimers with different acridine-based units represents a form of hybrid scaffold design, aiming to enhance DNA binding or interact with multiple biological targets.

The rational design of these hybrid scaffolds often employs computational modeling to predict the binding of the hybrid molecule to its intended target and to optimize the linker connecting the two moieties for optimal spatial orientation and flexibility. nih.gov

Strategies for Enhancing Selectivity Towards Molecular Targets

A significant challenge in drug development is achieving selectivity for the intended biological target to minimize off-target effects and associated toxicity. For 9(10H)-Acridinone, 3-nitro- derivatives, which are likely to interact with ubiquitous molecules like DNA or highly conserved enzyme families like kinases, enhancing selectivity is paramount.

General Strategies Applied to Nitroacridinones:

Exploiting Structural Differences in Target Sites: Even within a family of related proteins, such as kinases or topoisomerases, there are subtle differences in the shape, size, and electrostatic potential of their active sites. Rational drug design can exploit these differences. nih.gov For a nitroacridinone derivative, substituents can be added that create favorable interactions with a unique pocket in the target enzyme but cause steric clashes with the active sites of off-target enzymes.

Targeting Allosteric Sites: Instead of competing with the endogenous substrate at the active site, derivatives can be designed to bind to allosteric sites, which are often less conserved across protein families. This can lead to a higher degree of selectivity.

Modulating Physicochemical Properties: Fine-tuning properties such as lipophilicity and hydrogen bonding capacity can influence where a compound accumulates in the body and which targets it is most likely to interact with. The nitro group already imparts specific electronic characteristics that can be further modulated by other substituents to favor binding to a target with a complementary electrostatic environment. nih.gov

Leveraging Target Flexibility: The principle of induced fit suggests that a protein's active site can change conformation upon ligand binding. Derivatives can be designed to bind preferentially to a specific conformational state of the target protein that is not readily adopted by off-target proteins. nih.gov

Target-Specific Activation: A prodrug strategy can be employed where the 3-nitroacridinone derivative is initially inactive and is only activated to its cytotoxic form by an enzyme that is overexpressed in the target cells (e.g., cancer cells).

By systematically applying these strategies, it is possible to develop 9(10H)-Acridinone, 3-nitro- derivatives with improved selectivity profiles, leading to more effective and safer therapeutic agents. nih.gov

Synthesis and Evaluation of Bis-acridone Compounds

Bis-acridone compounds, which consist of two acridone units linked by a flexible or rigid spacer, represent a significant area of research in the development of potent anticancer and antiparasitic agents. ijpsjournal.comnih.gov The rationale behind this design is that the two planar acridone rings can bis-intercalate into DNA, leading to a higher binding affinity and more significant disruption of DNA processing than their monomeric counterparts. nih.gov

Synthesis and Structure-Activity Relationships:

The synthesis of bis-acridones typically involves linking two pre-formed acridone monomers via a suitable linker chain. A common strategy involves reacting a substituted acridine-4-carboxylic acid with a diamine linker, such as N,N-bis(3-aminopropyl)methylamine. nih.gov

SAR studies on bis(acridine-4-carboxamides) have yielded several key insights:

Linker Length and Flexibility: The nature of the linker is crucial for biological activity. For polyamine-linked bis-acridines, a minimum linker length of approximately 10 Å was found to be necessary for antiparasitic activity. nih.gov The length and flexibility of the linker determine the ability of the two acridone rings to adopt the correct orientation for effective bis-intercalation.

Substitution on the Acridine (B1665455) Ring: Substituents on the acridone rings play a vital role in modulating potency and selectivity. In a series of bis(acridine-4-carboxamides), small substituents like methyl or chloro groups at the 5-position of the acridone ring resulted in superior anticancer potency. nih.govacs.org Larger substituents generally led to a decrease in activity, likely due to reduced DNA binding affinity. nih.gov

Enhanced Potency: Bis-acridine derivatives consistently show superior potency compared to their corresponding monomeric analogues. nih.govnih.gov This is attributed to their enhanced DNA binding affinity.

Biological Evaluation:

Bis-acridone and bis-acridine compounds have been evaluated for a range of biological activities, with a primary focus on their potential as anticancer agents.

Anticancer Activity: Many bis-acridone derivatives exhibit potent cytotoxic activity against various cancer cell lines. nih.govijpsjournal.com Their mechanism of action is often linked to the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair. nih.gov For example, a bis(5-methylDACA) compound was shown to inhibit the action of purified topoisomerase I. nih.gov

Antiparasitic Activity: Bis-acridines have also shown significant promise as antiparasitic agents, with potent activity against protozoans like Leishmania, Trypanosoma brucei, and Plasmodium falciparum. nih.gov

The development of asymmetric bis-acridines, such as those combining an acridone with a nitroacridine moiety, opens up new avenues for creating compounds with unique biological profiles and potentially novel mechanisms of action. google.com

Emerging Research Applications and Future Directions for 9 10h Acridinone, 3 Nitro

Development as Molecular Probes and Fluorescent Tags

The rigid, planar structure of the acridone (B373769) scaffold provides a foundation for designing fluorescent molecules. The introduction of a nitro group at the 3-position can modulate the electronic properties of the acridone core, influencing its fluorescence characteristics and making it suitable for development as a molecular probe and fluorescent tag.

While direct studies on 9(10H)-Acridinone, 3-nitro- as a nitric oxide (NO) probe are not extensively documented, the broader class of nitro-acridone derivatives has been explored for this purpose. The general strategy involves the reduction of the nitro group by nitric oxide, leading to a change in the fluorescence of the molecule. This "turn-on" fluorescence response forms the basis of detection.

For instance, a novel small-molecule fluorescent probe for nitric oxide sensing was developed based on the 9(10H)-acridone moiety. In this work, a 2-nitro-10-(carboxymethyl)-9(10H)acridone ethyl ester was synthesized as a precursor to a diaminoacridone derivative that reacts with NO to produce a fluorescent triazole derivative nih.gov. This approach highlights the potential of the nitro-acridone scaffold in designing probes for reactive nitrogen species. The principle relies on the NO-induced reduction of the nitro group to an amino group, which alters the electronic structure of the acridone core and enhances fluorescence.

Table 1: Synthetic Precursors for Acridone-Based Nitric Oxide Probes

Precursor CompoundTarget AnalytePrinciple of DetectionReference
2-nitro-10-(carboxymethyl)-9(10H)acridone ethyl esterNitric Oxide (indirectly)Precursor for a diamino probe that reacts with NO nih.gov

It is important to note that while this demonstrates the feasibility of using nitro-acridones for NO detection, further research is needed to specifically evaluate the efficacy of the 3-nitro isomer for this application.

The fluorescent properties of acridone derivatives make them attractive candidates for bioimaging. While specific in vitro bioimaging studies utilizing 9(10H)-Acridinone, 3-nitro- are not widely reported, research on related nitro-acridone compounds provides valuable insights.

A study, although later retracted, described the synthesis of a 10-methyl-2-nitro-acridone as a fluorescence-enhanced probe for imaging nitroreductase activity in vitro and in vivo. The detection mechanism was based on the reduction of the nitro group by nitroreductase, leading to a significant enhancement in the fluorescence signal researchgate.net. This suggests that the nitro-acridone scaffold can be designed to be selectively activated by specific enzymes, making it a useful tool for imaging biological processes.

Furthermore, a novel coumarin-acridone fluorescent probe was successfully used to detect and image iron (Fe³⁺) in living cells and zebrafish, demonstrating the biocompatibility and cell-permeability of the acridone core mdpi.com. Acridone derivatives have also been developed as traceable drug delivery systems with aggregation-induced emission (AIE) properties for cell imaging mdpi.com. These examples underscore the potential of modifying the 9(10H)-Acridinone, 3-nitro- scaffold for various in vitro bioimaging applications, such as visualizing specific cellular components or tracking biological events.

Applications in Chemical Biology Tools and Drug Discovery Research

The acridone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a nitro group can further enhance its potential in drug discovery by providing additional interaction points and modifying its pharmacokinetic properties.

Acridone derivatives have shown a broad spectrum of biological activities, including anticancer properties, making them promising lead compounds in drug discovery rsc.org. The planar structure of the acridone core allows it to intercalate with DNA, a mechanism that is often exploited in the design of anticancer agents.

Pre-clinical evaluations of nitroacridine derivatives have shown promising results. For example, a study on 1-nitroacridine derivatives demonstrated their potential as chemotherapeutic agents with preferential cytotoxic activity towards prostate cancer researchgate.net. While this study focused on the acridine (B1665455) core and a different isomer, it highlights the potential of the nitro-substitution to impart valuable anticancer properties. The cytotoxic activity of various acridone alkaloids has also been evaluated against several cancer cell lines, though the tested compounds were often weakly cytotoxic nih.gov.

The 3-nitro group on the 9(10H)-acridinone scaffold can be strategically modified to optimize its biological activity, selectivity, and pharmacokinetic profile. This process of lead optimization is a critical step in the development of new therapeutic agents.

The concept of multi-target drugs, which can simultaneously modulate multiple biological targets, is a growing area of interest in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders nih.gov. The acridone scaffold, with its versatile binding capabilities, is well-suited for the development of such agents.

Research has shown that acridone derivatives can act as multi-target agents. For instance, acridone alkaloids from Atalantia monophylla have been investigated for their multi-target actions in Alzheimer's disease pathogenesis, targeting acetylcholinesterase, Aβ aggregation, and oxidative stress nih.gov. Furthermore, the acridine scaffold has been explored for the development of novel multi-target VEGFR-2 and Src kinase inhibitors for cancer therapy nih.gov.

While specific studies on 9(10H)-Acridinone, 3-nitro- as a multi-targeted agent are yet to be extensively reported, its structural features suggest that it could be a valuable scaffold for designing drugs that interact with multiple biological targets, potentially leading to more effective and robust therapeutic outcomes.

Exploration in Materials Science

The unique photophysical and electrochemical properties of the acridone core make it a valuable building block in materials science. Acridone derivatives have been investigated for their applications in organic electronics and as functional materials.

Derivatives of 9(10H)-acridinone have been successfully employed as host materials in organic light-emitting diodes (OLEDs), particularly in the development of materials exhibiting thermally activated delayed fluorescence (TADF) rsc.orgresearchgate.net. The rigid structure and tunable electronic properties of the acridone scaffold are advantageous for achieving high efficiency and stability in these devices.

Furthermore, the acridone nucleus has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments nih.gov. The ability of the acridone molecule to adsorb onto the metal surface and form a protective layer is key to this application.

While the specific exploration of 9(10H)-Acridinone, 3-nitro- in materials science is an emerging area, its inherent properties suggest potential applications in the development of novel organic electronic materials, sensors, and functional coatings. The electron-withdrawing nature of the nitro group can be expected to influence the electrochemical and photophysical properties of the acridone core, potentially leading to materials with tailored characteristics.

Chemiluminescence Research

Acridinium compounds, which are derivatives of the acridone scaffold, are a cornerstone of modern chemiluminescence-based immunoassays due to their high quantum yields in aqueous environments and simple reaction mechanism. nih.govresearchgate.net

The search for new chemiluminescent agents with higher quantum yields is a significant area of research. nih.govresearchgate.net Acridinium esters are particularly advantageous because they are easy to synthesize and oxidize in an alkaline aqueous environment, producing light without the need for a catalyst. nih.govresearchgate.net Computational studies play a crucial role in designing new chemiluminogens by predicting their reaction kinetics and thermodynamics.

A computational investigation into a series of 10-methyl-9-(thiophenoxycarbonyl)acridinium cations explored the effect of substituents on their chemiluminescent properties. The study included models with an electron-withdrawing nitro group on the acridine moiety. nih.gov Such studies suggest that the introduction of a nitro group, as in the case of a derivative of 9(10H)-Acridinone, 3-nitro-, could substantially affect the compound's affinity for nucleophiles and susceptibility to oxidation, which are key factors for chemiluminescence efficiency. nih.gov The goal is to design molecules that favor the light-producing reaction pathway over competitive "dark" pathways, thereby increasing the light output. nih.govresearchgate.net

The chemiluminescence of acridinium esters is a well-studied process that leads to the formation of an electronically excited product, N-methylacridone. researchgate.netnih.gov The generally accepted mechanism involves a two-step reaction initiated in an alkaline environment:

Nucleophilic Attack: A peroxide anion (OOH⁻), typically from hydrogen peroxide, attacks the electrophilic carbon at the 9-position of the acridinium ring. researchgate.net

Dioxetanone Formation and Decomposition: This is followed by an intramolecular cyclization that expels the leaving group (e.g., a substituted phenol) and forms a highly unstable four-membered ring intermediate, a 1,2-dioxetanone. nih.gov This intermediate rapidly decomposes to produce carbon dioxide and an electronically excited N-substituted-9-acridone, which then relaxes to the ground state by emitting a photon of light. researchgate.netnih.gov

Integration with Advanced Screening Methodologies (e.g., High-Throughput Screening in Research Settings)

High-Throughput Screening (HTS) is a critical technology in drug discovery and chemical biology for rapidly testing large numbers of compounds for a specific activity. nih.gov The luminescent and chemiluminescent properties inherent in the acridone scaffold make its derivatives, including potentially 9(10H)-Acridinone, 3-nitro-, highly suitable for the development of HTS assays.

Acridone-based fluorescent probes have been developed for monitoring important biological molecules like ATP. Similarly, the chemiluminescence of acridinium esters is widely used in automated immunoassays. researchgate.net A 3-nitro-acridinone derivative could be developed into a fluorescent or chemiluminescent probe for HTS applications. For example, changes in fluorescence or light emission upon interaction with a biological target (e.g., an enzyme or receptor) could be used to identify inhibitors or modulators from large compound libraries. The development of such probes is a key aspect of advancing in vitro toxicology and drug discovery platforms. bfr-akademie.de

Table 2: Potential HTS Applications of 9(10H)-Acridinone, 3-nitro- Derivatives

Assay Type Principle Potential Role of 3-Nitro-Acridinone Probe
Fluorescence Polarization (FP) Measures the change in polarization of emitted light when a small fluorescent probe binds to a larger molecule. A fluorescent 3-nitro-acridinone derivative could serve as the probe to study protein-ligand interactions.
FRET/BRET Assays Measures energy transfer between a donor and an acceptor molecule when in close proximity. Could be functionalized to act as either a donor or acceptor fluorophore in assays for protein-protein interactions.
Chemiluminescent Immunoassays (CLIA) Uses a chemiluminescent label on an antibody or antigen to quantify an analyte. An acridinium ester derived from 3-nitro-acridinone could be used as a high-sensitivity label. nih.gov

| Enzyme Inhibition Assays | A substrate based on the acridinone (B8587238) scaffold could be designed to produce a fluorescent or chemiluminescent signal upon enzymatic cleavage. | Inhibition of the signal would indicate enzyme inhibition by a test compound. |

This table is interactive. Click on the headers to sort.

Future Perspectives in Academic Chemical Research on 9(10H)-Acridinone, 3-nitro-

The potential of 9(10H)-Acridinone, 3-nitro- remains largely unexplored, presenting numerous opportunities for future academic research. Key future directions include:

Synthesis and Photophysical Characterization: A primary focus should be the development of efficient synthetic routes to 9(10H)-Acridinone, 3-nitro- and its derivatives. Subsequent detailed photophysical studies are needed to quantify its fluorescence quantum yield, solvatochromic properties, and to verify whether advanced molecular designs can overcome the nitro group's quenching effects. rsc.org

OLED Device Fabrication and Testing: Based on the promise of the acridone core, future work should involve incorporating 9(10H)-Acridinone, 3-nitro- derivatives into OLED devices as host materials or emitters to evaluate their electroluminescent performance, efficiency, and stability. nih.govrsc.org

Development of High-Efficiency Chemiluminogens: Building on computational predictions, the synthesis and experimental validation of acridinium esters derived from 9(10H)-Acridinone, 3-nitro- are warranted. nih.gov The goal would be to confirm whether the 3-nitro substituent can enhance the quantum yield of chemiluminescence for applications in next-generation diagnostic assays.

Design of Novel Probes for HTS: Research should be directed towards functionalizing the 3-nitro-acridinone scaffold to create specific fluorescent or chemiluminescent probes for biological targets of interest, enabling new HTS assays for drug discovery and fundamental biological research.

Exploration of New Chemical Space

The exploration of new chemical space around the 9(10H)-Acridinone, 3-nitro- scaffold is a key area of research aimed at discovering novel derivatives with enhanced biological activities and improved physicochemical properties. This involves the synthesis of new analogs by introducing various substituents and functional groups onto the acridone core.

Researchers are actively synthesizing novel derivatives of acridone, including those with nitro substitutions, to explore their potential as anticancer and antimicrobial agents. researchgate.netnih.gov The synthetic strategies often involve the Ullmann condensation followed by a cyclization reaction to form the acridone core. nih.gov Subsequent modifications can be made to introduce diversity. For instance, the synthesis of novel cytotoxic tetracyclic acridone derivatives has been reported, highlighting the versatility of the acridone scaffold in creating complex molecular architectures.

The primary goal of exploring this new chemical space is to identify compounds with improved therapeutic potential. This includes derivatives with increased potency, selectivity, and favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. A summary of general synthetic approaches to expand the chemical space of acridone derivatives is presented in Table 1.

Table 1: Synthetic Strategies for Expanding the Chemical Space of Acridone Derivatives

Strategy Description Potential Outcome
Ullmann Condensation A fundamental reaction for forming the N-phenylanthranilic acid precursor to the acridone ring system. Provides the core acridone scaffold for further derivatization.
Nucleophilic Substitution Reaction at various positions of the acridone ring to introduce diverse functional groups. Allows for the introduction of a wide range of substituents to modulate biological activity.
Cyclization Reactions Formation of additional rings fused to the acridone core. Leads to the creation of more complex and rigid structures with potentially novel biological activities.
"Click" Chemistry Employing reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach various moieties. Enables the efficient and modular synthesis of diverse derivatives.

While these strategies are applied to acridone derivatives in general, specific examples focusing solely on the 3-nitro isomer are not extensively detailed in the current body of scientific literature.

Development of Advanced Computational Models

In parallel with synthetic efforts, the development of advanced computational models plays a crucial role in understanding the structure-activity relationships (SAR) of 9(10H)-Acridinone, 3-nitro- derivatives and in guiding the design of new analogs. These models help to predict the biological activity and pharmacokinetic properties of novel compounds, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For nitroaromatic compounds, QSAR studies have been employed to model their anticancer activities. nih.gov These models can help identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that are critical for biological activity. A hypothetical representation of descriptors that could be used in a QSAR model for 3-nitro-9-acridinone derivatives is shown in Table 2.

Table 2: Potential Molecular Descriptors for QSAR Modeling of 3-nitro-9-acridinone Derivatives

Descriptor Type Example Descriptor Potential Influence on Activity
Electronic Dipole Moment, HOMO/LUMO energies Can affect interactions with biological targets and reactivity.
Steric Molecular Volume, Surface Area Can influence the fit of the molecule into a binding site.
Hydrophobic LogP Affects membrane permeability and distribution in the body.
Topological Connectivity Indices Describe the branching and shape of the molecule.

Molecular Docking and Molecular Dynamics Simulations:

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique can be used to study the interaction of 3-nitro-9-acridinone derivatives with their biological targets, such as DNA or specific enzymes. nih.gov

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. mdpi.com These simulations can help to refine the binding mode predicted by molecular docking and provide a more detailed understanding of the mechanism of action. nih.govmdpi.com

While these computational approaches are powerful tools in drug design, their application specifically to 9(10H)-Acridinone, 3-nitro- is not yet widely reported in the literature. openmedicinalchemistryjournal.comfrontiersin.org Future research in this area will be crucial for the rational design of novel and more effective therapeutic agents based on this scaffold.

Q & A

Q. What synthetic methodologies are validated for synthesizing 3-nitro-9(10H)-acridinone derivatives?

The synthesis of acridinone derivatives typically involves condensation reactions, halogenation, or nitration of precursor acridines. For example, 1,9-diaminoacridinone derivatives can be synthesized by reacting acridinone with substituted phenyl isocyanates or thioureas in polar aprotic solvents (e.g., DMSO or DMF), followed by purification via recrystallization . Key steps include optimizing reaction temperature (e.g., 80–100°C) and stoichiometric ratios to avoid side products. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural validation .

Q. How is the antitumor activity of 3-nitro-9(10H)-acridinone initially assessed in vitro?

Primary screening involves testing cytotoxicity against leukemia cell lines (e.g., L1210 or P388) using assays like MTT or SRB. Activity is quantified via the percentage increase in lifespan (%ILS) of treated models compared to controls. For instance, derivatives with %ILS >150% are prioritized for further study. Dose-response curves and IC₅₀ values are calculated to rank potency .

Q. What safety protocols are recommended for handling 3-nitro-9(10H)-acridinone in laboratory settings?

Safety data sheets (SDS) classify acridinones as Category 4 acute toxins (oral) and irritants (skin/eyes). Researchers must use PPE (gloves, goggles), work in fume hoods, and avoid inhalation. First-aid measures include rinsing exposed skin/eyes with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How are QSAR models developed to predict the antitumor activity of 3-nitro-9(10H)-acridinone derivatives?

Quantitative Structure-Activity Relationship (QSAR) models are built using stepwise regression analysis. Molecular descriptors (e.g., logP for hydrophobicity, WHIM indices for symmetry) are calculated via HyperChem (MM+/AM1 optimization) and Dragon software (>1,300 descriptors). Statistically significant equations are derived, such as: Activity=a(logP)+b(G3m)+c(G2p)+d(G3p)+constant\text{Activity} = a(\log P) + b(\text{G3m}) + c(\text{G2p}) + d(\text{G3p}) + \text{constant}

where R2>0.85R^2 > 0.85 and p<0.05p < 0.05 validate model robustness. Cross-validation (RMSECV < 0.5) ensures predictive accuracy .

Q. How can conflicting data on the role of lipophilicity in acridinone antitumor activity be resolved?

Discrepancies arise from metabolic activation requirements. For example, 8-hydroxy derivatives (e.g., C-1311) require metabolic activation for lipophilicity-driven activity, while 9-hydroxy analogs (e.g., C-1419) show reduced potency without activation. Resolution involves:

  • Comparative studies using isogenic cell lines with/without metabolic enzymes.
  • Molecular dynamics simulations to assess membrane permeability differences .

Q. What advanced computational methods improve the prediction of DNA-binding affinity for acridinones?

Multivariate Adaptive Regression Splines (MARSplines) and Artificial Neural Networks (ANNs) outperform classical QSAR. MARSplines use 28 basis functions to model non-linear relationships between descriptors (e.g., 3D-WHIM indices) and DNA helix stabilization (ΔTm). ANNs achieve R=0.9484R = 0.9484 in test sets by weighting electronic (e.g., dipole moment) and topological descriptors (e.g., Zagreb index) .

Q. How do structural modifications (e.g., nitro-group position) alter the DNA intercalation mechanism?

Nitro groups at the 3-position enhance intercalation by increasing planarity and electron-deficient aromatic systems. UV-Vis hypochromicity assays and Scatchard plots quantify binding constants (KbK_b). For example, 3-nitro derivatives show Kb=105M1K_b = 10^5 \, \text{M}^{-1}, while 1-nitro analogs exhibit 10-fold lower affinity due to steric hindrance .

Q. What experimental designs optimize the antitumor activity of 3-nitro-9(10H)-acridinone derivatives?

  • Factorial Design : Vary substituents (e.g., alkyl chains, halogens) and assess %ILS and toxicity.
  • Docking Studies : Prioritize derivatives with high docking scores (AutoDock Vina) against DNA topoisomerase II.
  • Metabolic Stability Assays : Use liver microsomes to identify derivatives resistant to CYP450-mediated deactivation .

Q. How are molecular dynamics (MD) simulations applied to study acridinone-DNA interactions?

MD simulations (AMBER/CHARMM force fields) track intercalation kinetics over 100-ns trajectories. Key metrics include:

  • Root Mean Square Deviation (RMSD) of DNA helix stability.
  • Hydrogen bond occupancy between acridinone and DNA base pairs (e.g., dG-dC).
    Results correlate with experimental ΔTm values (R=0.91R = 0.91) .

Q. What validation criteria ensure the reliability of QSAR models for acridinones?

  • Internal Validation : Leave-one-out (LOO) cross-validation with Q2>0.6Q^2 > 0.6.
  • External Validation : Test set prediction Rext2>0.7R^2_{\text{ext}} > 0.7.
  • Applicability Domain : Leverage plots to exclude outliers beyond the model’s training space .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.